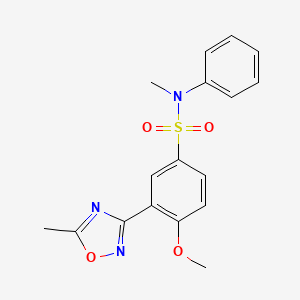
N-isopropyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IMMP, and it is a derivative of 1,2,4-oxadiazole. The purpose of
Wirkmechanismus
The mechanism of action of IMMP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. IMMP has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It may also modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
IMMP has been shown to have a variety of biochemical and physiological effects. In animal studies, IMMP has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. It has also been shown to have antinociceptive effects, meaning that it can reduce pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of IMMP is that it is relatively easy to synthesize, and it can be obtained in high yields. It is also stable under a variety of conditions, which makes it useful for a wide range of experiments. However, one limitation of IMMP is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Zukünftige Richtungen
There are many potential future directions for research on IMMP. One area of interest is the development of new drugs based on the IMMP scaffold. Researchers may also investigate the potential of IMMP as a treatment for various diseases, including neurodegenerative diseases and cancer. Additionally, further studies may be conducted to better understand the mechanism of action of IMMP and its effects on various signaling pathways in cells.
Synthesemethoden
IMMP can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate, followed by treatment with isopropylamine and acetic anhydride. The resulting product is then cyclized using phosphorus oxychloride to yield IMMP.
Wissenschaftliche Forschungsanwendungen
IMMP has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, IMMP has been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, IMMP has been shown to have anticancer properties, and it may be useful in the development of new cancer therapies. In drug discovery, IMMP has been studied as a potential scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)16-13(19)8-9-14-17-15(18-21-14)11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOFGJPHINPYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)
